1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
Description
Structural Classification of Polyfunctional Dioxolanone Compounds
The structural diversity of 1,3-dioxolan-2-one derivatives arises from substitutions at positions 4 and 5 of the ring. For example:
- 4-Methyl-1,3-dioxolan-2-one (MeEC) and 4-ethyl-1,3-dioxolan-2-one (EtEC) feature alkyl groups, which reduce polarity compared to the parent compound.
- 4-Fluoro-1,3-dioxolan-2-one (FEC) and 4-methoxymethyl-1,3-dioxolan-2-one (MMEC) introduce electronegative substituents, increasing relative permittivity (εr) and dynamic viscosity (η).
- Cis-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol incorporates hydroxyl groups, enabling participation in hydrogen bonding and coordination chemistry.
The title compound diverges from these examples by integrating a 2,4-dichlorophenyl group, a phenyl ring, and a 1H-1,2,4-triazol-1-ylmethyl substituent. This combination creates a sterically crowded environment, with the triazole moiety introducing nitrogen-based reactivity and potential bioactivity.
Table 1: Comparative Structural Features of Selected 1,3-Dioxolan-2-one Derivatives
Historical Development of Triazole-Containing Heterocyclic Systems
Triazoles, particularly 1,2,4-triazoles, have been integral to heterocyclic chemistry since their discovery in the late 19th century. Their synthesis and applications evolved through key milestones:
- Early syntheses relied on cyclization reactions of semicarbazides or thiosemicarbazides, often requiring harsh conditions.
- Bioorthogonal chemistry : The Huisgen cycloaddition revolutionized triazole synthesis, enabling click chemistry applications.
- Biological relevance : Triazoles are privileged scaffolds in agrochemicals (e.g., fungicides) and pharmaceuticals due to their ability to mimic peptide bonds and engage in hydrogen bonding.
The incorporation of a 1,2,4-triazole group into the title compound aligns with modern trends in drug design, where heterocycles enhance target binding and metabolic stability. Recent advances, such as the one-pot synthesis of 1,2,4-triazole-5-thiones, underscore the efficiency gains in triazole functionalization.
Significance of (4S,5R) Stereochemistry in Bioactive Molecules
Stereochemistry profoundly influences the biological activity of chiral compounds. The (4S,5R) configuration in the title compound arises from the spatial arrangement of its substituents, which can affect:
- Molecular recognition : Enzymes and receptors often exhibit stereoselectivity, favoring specific enantiomers for binding.
- Physicochemical properties : Stereochemistry impacts solubility, melting points, and partition coefficients. For instance, cis-2,2-dimethyl-1,3-dioxolane derivatives demonstrate distinct spectroscopic profiles compared to trans isomers.
- Synthetic accessibility : Asymmetric synthesis of dioxolanones, such as those derived from L-(+)-tartaric acid, highlights the role of chirality in materials science.
Table 2: Impact of Stereochemistry on Dioxolanone Derivatives
| Compound | Stereochemistry | Key Observation |
|---|---|---|
| BisDOX (from L-tartaric acid) | (S,S) | Enhanced polymer crosslinking |
| Title compound | (4S,5R) | Potential for targeted bioactivity |
Properties
CAS No. |
107659-79-0 |
|---|---|
Molecular Formula |
C18H13Cl2N3O3 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-6-7-14(15(20)8-13)16-18(26-17(24)25-16,9-23-11-21-10-22-23)12-4-2-1-3-5-12/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChI Key |
DDNXUXQZTINNRX-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@]2([C@H](OC(=O)O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(OC(=O)O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Stereospecific Formation of the Chiral 1,3-Dioxolane Core
The chiral 1,3-dioxolane ring is prepared via acid-catalyzed ketalization of enantiomerically pure 3-tosyloxy-1,2-propanediol derivatives. This method ensures the stereochemical integrity of the (4S,5R) configuration in the final product.
- Starting materials: (R)- or (S)-3-tosyloxy-1,2-propanediol
- Reaction: Acid-catalyzed ketalization with appropriate ketones or aldehydes
- Outcome: Enantiomerically pure cyclic dioxolane intermediates
This approach is supported by literature describing the preparation of chiral dioxolanes from tosylated diols, which are key intermediates in the synthesis of hydroxyitraconazole analogs and related compounds.
Use of Cyclic Sulfate and Sulfite Intermediates
In some synthetic routes, cyclic sulfates or sulfites derived from butanediol or propanediol are employed as chiral building blocks. These intermediates undergo nucleophilic substitution and oxidation steps to form the dioxolane ring system with the desired stereochemistry.
- Preparation of cyclic sulfites: Treatment of diols with thionyl chloride followed by oxidation with sodium periodate in the presence of ruthenium trichloride
- Conversion to dioxolane: Subsequent nucleophilic substitution with triazole derivatives under basic conditions
This approach is detailed in patent literature describing the synthesis of hydroxyitraconazole enantiomers and related triazole-dioxolane compounds.
General Synthetic Pathways for 1,2,4-Triazoles
The 1,2,4-triazole ring itself can be synthesized via several methods, which are then incorporated into the target molecule:
- Cyclization of hydrazines with formamide under microwave irradiation without catalysts
- Copper(II)-catalyzed reactions of amidines and trialkylamines with bases like K3PO4
- Iodine-mediated oxidative bond formations from isothiocyanates
- Alkylation of 1,2,4-triazole at N1 position using sodium methoxide or other bases
These methods provide versatile routes to functionalized triazoles that can be further modified or coupled with chiral dioxolane intermediates.
Summary Table of Key Preparation Steps
| Step | Starting Material(s) | Reaction Type | Conditions/Notes | Outcome/Intermediate |
|---|---|---|---|---|
| 1 | (R)- or (S)-3-tosyloxy-1,2-propanediol | Acid-catalyzed ketalization | Acid catalyst, ketone/aldehyde, stereospecific | Chiral 1,3-dioxolane intermediate |
| 2 | Chiral dioxolane tosylate + 1,2,4-triazole | N-alkylation/substitution | KOH base, DMF solvent, 50–55 °C, 8 hours | 1,3-Dioxolan-2-one with triazole substituent |
| 3 | Diol → cyclic sulfite/sulfate | Thionyl chloride + oxidation | SOCl2, NaIO4, RuCl3 oxidation | Cyclic sulfate/sulfite intermediate |
| 4 | Hydrazines + formamide or amidines | Cyclization (triazole ring) | Microwave irradiation or Cu(II) catalysis | Functionalized 1,2,4-triazole |
Research Findings and Yields
- The stereospecific ketalization step yields enantiomerically pure dioxolane intermediates with high diastereoselectivity.
- Alkylation of the triazole ring with the chiral dioxolane tosylate proceeds efficiently under mild conditions, with isolated yields around 29–45% after purification by flash chromatography.
- The use of cyclic sulfate intermediates allows for controlled stereochemistry and functional group compatibility in the synthesis of complex triazole-dioxolane compounds.
- The overall synthetic strategy is convergent, combining independently prepared chiral dioxolane and triazole units to afford the target molecule with defined stereochemistry and functionalization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the triazole and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
Scientific Research Applications
Antifungal Activity
The compound is structurally related to the triazole class of antifungal agents. Triazoles are known for their broad-spectrum antifungal activity due to their ability to inhibit the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthesis pathway in fungi.
Recent studies have highlighted the structure-activity relationship (SAR) of 1,2,4-triazole derivatives, indicating that modifications can enhance their antifungal potency. The presence of the dioxolanone moiety potentially increases the lipophilicity and membrane permeability of these compounds, making them effective against resistant fungal strains .
Case Studies
- Development of Novel Antifungal Agents : Research has shown that derivatives of 1,3-dioxolanones exhibit improved antifungal activity compared to traditional azoles. For instance, compounds with the triazole ring have been synthesized and evaluated for their efficacy against various fungal pathogens .
- Clinical Trials : Some derivatives have progressed to clinical evaluation stages where their effectiveness against systemic fungal infections is being tested. These studies aim to establish a correlation between chemical structure modifications and biological activity .
Synthesis and Chemical Reactions
The synthesis of 1,3-Dioxolan-2-one derivatives typically involves multi-step organic reactions including Michael additions and cyclization processes. The methodology often emphasizes the stereochemistry of the resulting compounds due to its influence on biological activity.
Synthetic Pathway Overview
- Michael Addition : The compound can be synthesized via Michael addition reactions involving dioxolanones and various electrophiles.
- Cyclization Reactions : Subsequent cyclization can yield the desired triazole derivatives which are crucial for enhancing antifungal properties.
Data Table: Comparison of Antifungal Activity
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The triazole group is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule in scientific research.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Halogen-Substituted Dioxolanones
- 4-Chloro-1,3-dioxolan-2-one (CAS 3967-54-2): A simpler analog lacking aromatic substituents but retaining the reactive chloro group. It is used in polymer production and organic synthesis, highlighting the reactivity of halogenated dioxolanones .
- 4-(Fluoromethyl)-1,3-dioxolan-2-one : The fluoromethyl variant demonstrates the impact of halogen electronegativity on reactivity, with applications in fluorination studies and chemical research .
Triazole-Containing Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole) : Features a triazole-thiazole hybrid structure. X-ray diffraction shows planar molecular conformations with halogen-dependent crystal packing, suggesting that the dichlorophenyl group in the target compound may enhance steric bulk and influence crystallinity .
- cis-2-(2,4-Dichlorophenyl)-2-(triazolylmethyl)-1,3-dioxolan-4-yl derivatives: These compounds (e.g., from and ) share the dichlorophenyl-triazole-dioxolanone framework but differ in additional substituents (e.g., piperazine or methoxy groups). Such variations modulate bioavailability and target specificity .
Table 1: Structural Comparison of Key Analogues
Physicochemical and Crystallographic Properties
- Crystal Packing : Isostructural compounds (–4) demonstrate that halogen substituents (Cl vs. F) subtly alter packing motifs without changing symmetry. The target compound’s dichlorophenyl group may introduce stronger van der Waals interactions, affecting solubility and stability .
- Hydrogen Bonding: Analogous dioxolanones (–11) form hydrogen bonds with carbonyl oxygen, a feature likely conserved in the target compound, influencing solid-state stability .
Biological Activity
The compound 1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- (CAS Number: 107659-79-0) is a synthetic derivative of the 1,2,4-triazole class. This compound has garnered attention due to its potential biological activities, particularly in antifungal and anticancer applications. This article reviews its biological activity based on various studies and provides insights into its mechanism of action.
The molecular formula of this compound is , with a molar mass of 390.22 g/mol. Its structure includes a dioxolane ring fused with a triazole moiety and a dichlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 390.22 g/mol |
| Density | 1.48 g/cm³ |
| Boiling Point | 593.4 °C at 760 mmHg |
| Flash Point | 312.7 °C |
Antifungal Activity
The presence of the 1,2,4-triazole core in this compound suggests significant antifungal properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes.
A study highlighted the structure-activity relationship (SAR) of various triazole derivatives and their antifungal efficacy against pathogens such as Candida albicans and Aspergillus fumigatus. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from to , indicating potent antifungal activity compared to standard treatments .
Anticancer Activity
Recent research has also explored the anticancer potential of triazole derivatives. In vitro studies showed that compounds similar to 1,3-Dioxolan-2-one exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives with halogen substitutions demonstrated enhanced activity against colon carcinoma cells with IC50 values as low as .
Study 1: Antifungal Efficacy
A comparative study evaluated the antifungal activity of several triazole derivatives including 1,3-Dioxolan-2-one against resistant strains of Candida. Results showed that the compound maintained effectiveness even against fluconazole-resistant strains, underscoring its potential as a therapeutic agent in managing fungal infections .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on breast cancer cell lines (MCF-7), compounds structurally related to 1,3-Dioxolan-2-one were tested for cytotoxicity. The results indicated significant cytotoxic effects with IC50 values lower than those observed for conventional chemotherapeutics like cisplatin . This suggests a promising avenue for further research into its application in cancer therapy.
The mechanism by which 1,3-Dioxolan-2-one exerts its biological effects can be attributed to its ability to interfere with essential cellular processes in fungi and cancer cells:
- Inhibition of Ergosterol Biosynthesis: By inhibiting cytochrome P450 enzymes in fungi.
- Induction of Apoptosis: In cancer cells through the activation of apoptotic pathways.
Q & A
Q. How to mitigate crystallization challenges during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
